

Synthesis of O-(4-cyclopropylbutyl)hydroxylamine: A Comprehensive Methodological Guide

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Compound of Interest

Compound Name:	O-(4-cyclopropylbutyl)hydroxylamine
CAS No.:	2648946-24-9
Cat. No.:	B6191888

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Executive Overview

O-(4-cyclopropylbutyl)hydroxylamine (CAS: 2648946-24-9) is a highly specialized aliphatic alkoxyamine. Molecules of this class are critical building blocks in medicinal chemistry, frequently utilized as bioisosteric linkers, precursors for oxime ether synthesis, and mechanism-based enzyme inhibitors[1]. The terminal cyclopropyl group imparts unique lipophilicity and metabolic stability, making it an attractive moiety in modern drug design. This technical whitepaper details a robust, three-phase synthetic route designed for high fidelity, scalability, and stereoelectronic control.

Strategic Disconnections (Retrosynthesis)

The synthesis of **O-(4-cyclopropylbutyl)hydroxylamine** requires a highly controlled sequence to prevent over-alkylation of the nitrogen atom and to ensure the integrity of the cyclopropyl ring. The retrosynthetic strategy relies on three distinct phases:

- Deprotection: Cleavage of an N-alkoxyphthalimide intermediate via hydrazinolysis[2].
- C-O Bond Formation: A Mitsunobu coupling between 4-cyclopropylbutan-1-ol and N-hydroxyphthalimide (NHPI)[1].
- Skeleton Construction: A Furukawa-modified Simmons-Smith cyclopropanation of the commercially available 5-hexen-1-ol[3].



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Retrosynthetic logic for **O-(4-cyclopropylbutyl)hydroxylamine**.

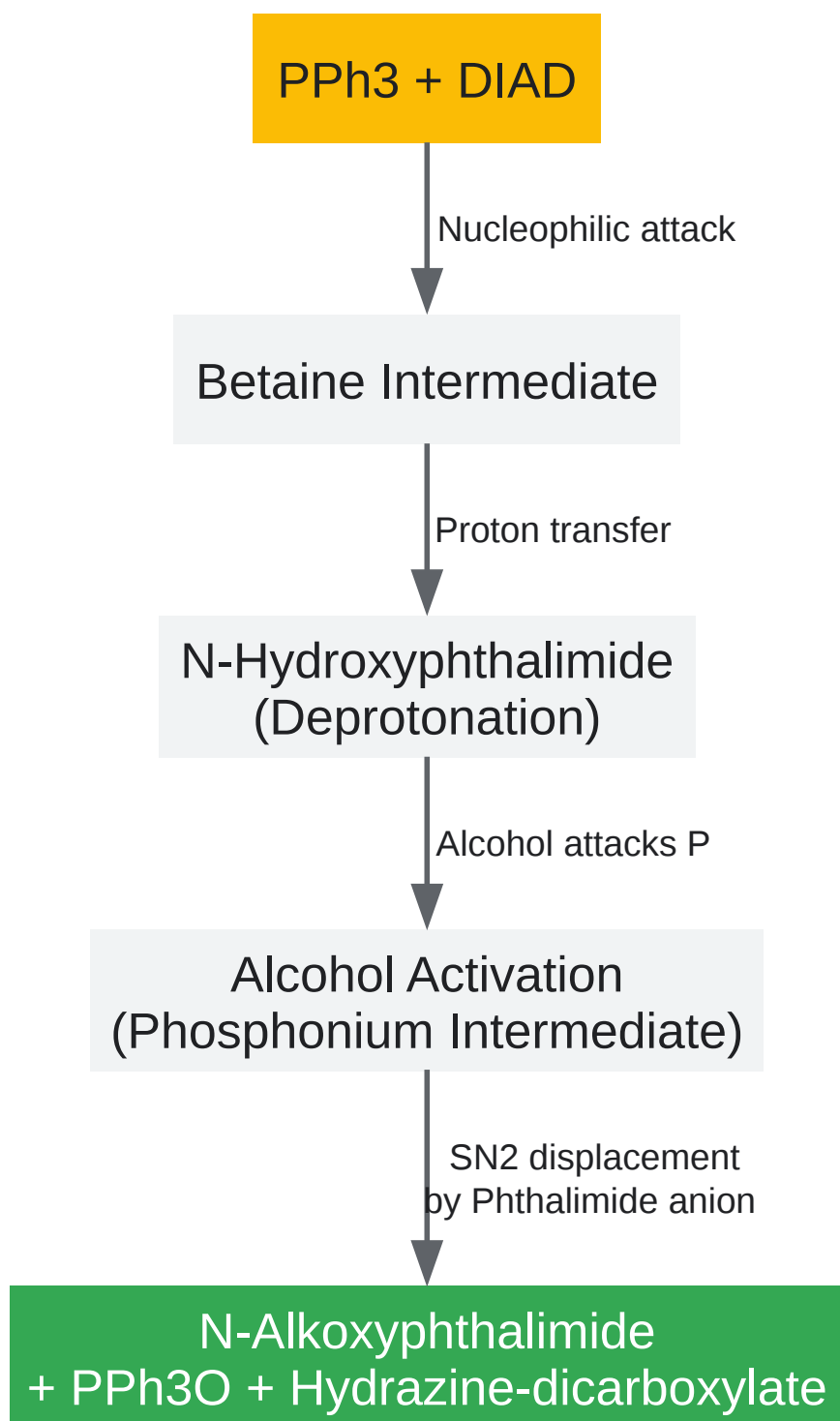
Mechanistic Causality & Workflow

Why the Furukawa Modification?

The traditional Simmons-Smith reaction utilizes a heterogeneous zinc-copper couple, which can suffer from unpredictable initiation periods and localized exotherms. By employing diethylzinc (Et_2Zn), the Furukawa modification ensures a homogeneous, highly reproducible carbenoid generation[3]. The hydroxyl group of 5-hexen-1-ol does not require protection; it remains unreactive toward the carbenoid under controlled temperatures and can even weakly direct the cyclopropanation.

Why the Mitsunobu Reaction?

Direct alkylation of free hydroxylamine is notoriously unselective, invariably yielding complex mixtures of N-, O-, and N,N-alkylated products. Using N-hydroxyphthalimide (NHPI) masks the nitrogen, enforcing strict O-alkylation[4]. The Mitsunobu protocol is selected over converting the alcohol to a halide or mesylate because it allows for a mild, one-pot C-O bond formation. The reaction is entropically and enthalpically driven by the thermodynamic sink of triphenylphosphine oxide (PPh_3O) generation[2].



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Mechanistic sequence of the Mitsunobu C-O bond formation.

Self-Validating Experimental Protocols

Phase 1: Synthesis of 4-cyclopropylbutan-1-ol

Causality: Diiodomethane and diethylzinc react to form the active carbenoid (EtZnCH_2I). The reaction must be kept strictly anhydrous to prevent the violent decomposition of Et_2Zn .

- Flame-dry a 500 mL Schlenk flask and purge with argon. Add anhydrous dichloromethane (DCM, 150 mL) and 5-hexen-1-ol (10.0 g, 100 mmol).
- Cool the solution to 0 °C using an ice bath.
- Dropwise, add a 1.0 M solution of diethylzinc in hexane (200 mL, 200 mmol). Caution: Et_2Zn is highly pyrophoric.
- Slowly add diiodomethane (16.1 mL, 200 mmol) over 30 minutes. The solution will become slightly cloudy as the carbenoid forms.
- Allow the mixture to warm to room temperature and stir for 12 hours.
- In-Process Validation: Quench a 0.5 mL aliquot in saturated NH_4Cl . Extract with ether and analyze via GC-MS. The disappearance of the m/z 100 molecular ion (5-hexen-1-ol) and emergence of m/z 114 confirms successful cyclopropanation.
- Workup: Carefully quench the bulk reaction with 1M HCl (200 mL) at 0 °C to destroy excess zinc species. Extract with DCM (3 x 100 mL), wash with saturated NaHCO_3 , brine, dry over MgSO_4 , and concentrate. Purify via vacuum distillation to yield 4-cyclopropylbutan-1-ol as a clear oil.

Phase 2: Mitsunobu Coupling to N-(4-cyclopropylbutoxy)phthalimide

Causality: DIAD and PPh_3 form a betaine intermediate that activates the alcohol. NHPI (pKa ~ 7) is acidic enough to protonate the betaine, facilitating the $\text{S}_{\text{N}}2$ displacement by the phthalimide anion[1].

- In a 250 mL round-bottom flask, dissolve 4-cyclopropylbutan-1-ol (8.0 g, 70 mmol), N-hydroxyphthalimide (12.6 g, 77 mmol), and triphenylphosphine (22.0 g, 84 mmol) in anhydrous THF (120 mL).

- Cool the heterogeneous mixture to 0 °C.
- Add diisopropyl azodicarboxylate (DIAD, 16.5 mL, 84 mmol) dropwise over 20 minutes. The reaction will turn deep yellow and become homogeneous as the betaine forms and reacts.
- Stir at room temperature for 16 hours.
- In-Process Validation: TLC analysis (Hexane:EtOAc 4:1). The alcohol (visualized by KMnO₄ stain) should be completely consumed, replaced by a strongly UV-active spot (phthalimide derivative) at R_f ~ 0.5.
- Workup: Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether/hexane (1:1). The bulk of the triphenylphosphine oxide (PPh₃O) will precipitate as a white solid. Filter and concentrate the filtrate. Purify via silica gel chromatography to yield the product as a white crystalline solid.

Phase 3: Hydrazinolysis to O-(4-cyclopropylbutyl)hydroxylamine

Causality: Hydrazine is a potent alpha-effect nucleophile that attacks the phthalimide carbonyls, forming the highly stable, insoluble 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide). This irreversible cyclization releases the free alkoxyamine^[4].

- Dissolve N-(4-cyclopropylbutoxy)phthalimide (13.0 g, 50 mmol) in a mixture of DCM and Methanol (1:1, 100 mL).
- Add hydrazine monohydrate (3.6 mL, 75 mmol) in one portion at room temperature.
- Stir vigorously for 3 hours.
- In-Process Validation: The reaction is self-indicating. A voluminous white precipitate (phthalhydrazide) will form within 30-60 minutes, visually confirming the progress of the deprotection.
- Workup: Filter the suspension through a Celite pad to remove the phthalhydrazide. Wash the filter cake with cold DCM.

- Concentrate the filtrate carefully (the free base is somewhat volatile). To isolate as a stable salt, redissolve the crude oil in anhydrous diethyl ether (100 mL) and bubble dry HCl gas (or add 2M HCl in ether) until precipitation ceases. Filter the resulting **O-(4-cyclopropylbutyl)hydroxylamine** hydrochloride salt and dry under high vacuum.

Quantitative Process Metrics

Synthesis Phase	Reagents & Equivalents	Solvent & Temp	Reaction Time	Expected Yield	Purification Method
1. Cyclopropanation	5-hexen-1-ol (1.0 eq), Et ₂ Zn (2.0 eq), CH ₂ I ₂ (2.0 eq)	DCM, 0 °C to RT	12 h	85-90%	Aqueous quench, Vacuum Distillation
2. Mitsunobu Coupling	Alcohol (1.0 eq), NHPI (1.1 eq), PPh ₃ (1.2 eq), DIAD (1.2 eq)	THF, 0 °C to RT	16 h	75-85%	Trituration, Silica Gel Chromatography
3. Hydrazinolysis	N-alkoxyphthalimide (1.0 eq), NH ₂ NH ₂ ·H ₂ O (1.5 eq)	MeOH/DCM, RT	3 h	80-90%	Filtration, HCl Salt Precipitation

References

- Title: O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 Source: nih.gov URL:[[Link](#)]
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